molecular formula C17H21BrClNO5 B4076669 N-allyl-N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2-propen-1-amine oxalate

N-allyl-N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2-propen-1-amine oxalate

Cat. No.: B4076669
M. Wt: 434.7 g/mol
InChI Key: LDPKMJFPOXGGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2-propen-1-amine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as ABE-404 and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of ABE-404 is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes involved in tumor growth and inflammation. It has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
ABE-404 has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes involved in tumor growth and inflammation, induce apoptosis in cancer cells, and inhibit the growth of tumors in animal models. ABE-404 has also been shown to have anti-angiogenic properties and to induce oxidative stress in cancer cells.

Advantages and Limitations for Lab Experiments

ABE-404 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using a multi-step process. ABE-404 has also been shown to exhibit potent antitumor and anti-inflammatory properties, making it a promising candidate for further research. However, there are also limitations to using ABE-404 in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.

Future Directions

There are several potential future directions for research on ABE-404. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to explore its potential use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, there is a need for further research to better understand its potential side effects and toxicity in vivo. Finally, there is a need for clinical trials to evaluate the safety and efficacy of ABE-404 in humans.

Scientific Research Applications

ABE-404 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and anti-angiogenic properties. ABE-404 has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.

Properties

IUPAC Name

N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrClNO.C2H2O4/c1-4-6-18(7-5-2)8-9-19-15-13(16)10-12(3)11-14(15)17;3-1(4)2(5)6/h4-5,10-11H,1-2,6-9H2,3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPKMJFPOXGGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCN(CC=C)CC=C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2-propen-1-amine oxalate
Reactant of Route 2
N-allyl-N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2-propen-1-amine oxalate
Reactant of Route 3
Reactant of Route 3
N-allyl-N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2-propen-1-amine oxalate
Reactant of Route 4
Reactant of Route 4
N-allyl-N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2-propen-1-amine oxalate
Reactant of Route 5
N-allyl-N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2-propen-1-amine oxalate
Reactant of Route 6
N-allyl-N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2-propen-1-amine oxalate

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